- A unique single carboxylate-bridged spin-frustrated chiral Mn(II) metallatriangle, Dalton Transactions, 2010, 39(42), 10286-10292

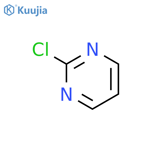

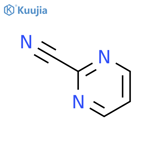

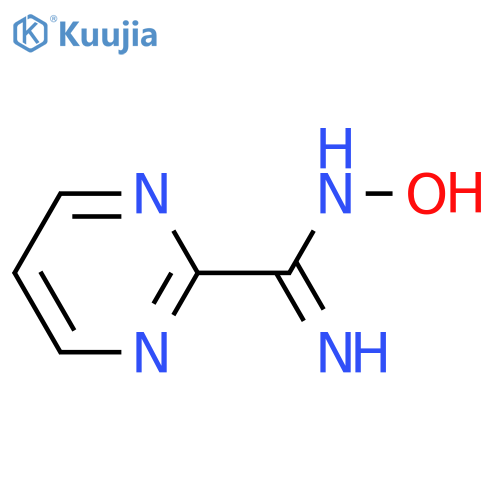

Cas no 90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide)

90993-49-0 structure

Nome do Produto:(Z)-N'-hydroxypyrimidine-2-carboximidamide

(Z)-N'-hydroxypyrimidine-2-carboximidamide Propriedades químicas e físicas

Nomes e Identificadores

-

- N-Hydroxypyrimidine-2-carboximidamide

- Pyrimidine-2-carboxamidoxime

- 2-Pyrimidinecarboximidamide,N-hydroxy-

- N‐HYDROXY‐2‐PYRIMIDINECARBOXIMIDAMIDE

- N'-Hydroxypyrimidine-2-carboximidamide

- 2-pyrimidineamidoxime

- N-Hydroxy-2-pyrimidinecarboximidamide

- N'-hydroxy-pyrimidine-2-carboxamidine

- pyrimidine-2-carboxamide oxime

- 2-Pyrimidinecarboxamidoxime (7CI)

- N-Hydroxy-2-pyrimidinecarboximidamide (ACI)

- N′-Hydroxypyrimidine-2-carboximidamide

- n'-hydroxy-2-pyrimidinecarboximidamide

- F2195-0001

- LS-04712

- Z441830520

- SCHEMBL641368

- 90993-49-0

- AKOS001489689

- AKOS022185591

- 1396764-45-6

- 2-pyrimidinecarboximidamide, N'-hydroxy-

- EN300-45092

- (Z)-N'-hydroxypyrimidine-2-carboximidamide

- ALBB-014815

-

- MDL: MFCD09751609

- Inchi: 1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)

- Chave InChI: MTMYDZFBFHZRIJ-UHFFFAOYSA-N

- SMILES: N=C(C1N=CC=CN=1)NO

Propriedades Computadas

- Massa Exacta: 138.05400

- Massa monoisotópica: 138.054

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 0

- Complexidade: 228

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 1

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 79.8A^2

- XLogP3: -0.9

Propriedades Experimentais

- Cor/Forma: No data available

- Densidade: 1.5±0.1 g/cm3

- Ponto de Fusão: 230-235℃

- Ponto de ebulição: 410.9±28.0 °C at 760 mmHg

- Ponto de Flash: 202.3±24.0 °C

- Índice de Refracção: 1.68

- PSA: 84.39000

- LogP: 0.27140

- Pressão de vapor: 0.0±1.0 mmHg at 25°C

(Z)-N'-hydroxypyrimidine-2-carboximidamide Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Declaração de Advertência:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(Z)-N'-hydroxypyrimidine-2-carboximidamide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1054418-5g |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 97% | 5g |

$975 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1054418-1g |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 97% | 1g |

$85 | 2024-06-06 | |

| TRC | H909930-10mg |

N'-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141059-1g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 97% | 1g |

¥ƅƻƠ | 2023-07-25 | |

| Life Chemicals | F2195-0001-1g |

(Z)-N'-hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 1g |

$28.0 | 2023-11-21 | |

| Chemenu | CM275837-1g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 1g |

$74 | 2024-07-20 | |

| Life Chemicals | F2195-0001-10g |

(Z)-N'-hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 10g |

$195.0 | 2023-11-21 | |

| Chemenu | CM275837-25g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 25g |

$303 | 2021-08-18 | |

| A2B Chem LLC | AH82137-5g |

N'-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 5g |

$100.00 | 2024-05-20 | |

| Aaron | AR00GSCL-250mg |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 95% | 250mg |

$14.00 | 2025-01-24 |

(Z)-N'-hydroxypyrimidine-2-carboximidamide Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Dabco Solvents: Dimethyl sulfoxide ; rt

1.2 Reagents: Hydroxyamine hydrochloride ; 20 h, rt

1.2 Reagents: Hydroxyamine hydrochloride ; 20 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, reflux

1.2 Solvents: Ethanol ; rt; 2 h, reflux

Referência

- Use of 2-pyrimidineamidoxime to generate polynuclear homo-/heterometallic assemblies: synthesis, crystal structures and magnetic study with theoretical investigations on the exchange mechanism, Dalton Transactions, 2010, 39(41), 9766-9778

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt → reflux

1.2 Solvents: Ethanol ; rt; 2 h, rt → reflux

Referência

- Structural variation from trinuclears to 1D chains: Syntheses, structures and properties, Applied Organometallic Chemistry, 2019, 33(4),

Método de produção 4

Condições de reacção

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Methanol ; overnight, rt

Referência

- Potent and Selective Nonpeptidic Inhibitors of Procollagen C-Proteinase, Journal of Medicinal Chemistry, 2007, 50(15), 3442-3456

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 14 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

Referência

- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805

Método de produção 6

Condições de reacção

1.1 Reagents: Sodium bicarbonate , Hydroxylamine Solvents: Ethanol , Water

Referência

- Synthesis, molecular docking, and biological testing of new selective inhibitors of glycogen synthase kinase 3β, Pharmaceutical Chemistry Journal, 2009, 43(3), 148-153

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol ; 30 min, rt

1.2 2 h, reflux

1.2 2 h, reflux

Referência

- Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings, Pest Management Science, 2017, 73(5), 917-924

Método de produção 8

Condições de reacção

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; reflux

Referência

- Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors, Journal of Medicinal Chemistry, 2012, 55(1), 68-83

(Z)-N'-hydroxypyrimidine-2-carboximidamide Raw materials

(Z)-N'-hydroxypyrimidine-2-carboximidamide Preparation Products

(Z)-N'-hydroxypyrimidine-2-carboximidamide Literatura Relacionada

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide) Produtos relacionados

- 2228148-35-2(2,2-difluoro-1-5-(methoxycarbonyl)pyridin-2-ylcyclopropane-1-carboxylic acid)

- 51047-59-7(2-Methyl-6-piperazin-1-ylpyrazine)

- 3446-90-0(4-(Methylthio)benzenemethanol)

- 2228368-99-6(2-(4-{(tert-butoxy)carbonylamino}phenyl)-2,2-difluoroacetic acid)

- 56205-14-2(1-(pyridin-3-yl)imidazolidin-2-one)

- 212622-32-7(4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one)

- 946680-12-2(N-[3-(3-Piperidinylmethoxy)phenyl]acetamide)

- 2137554-68-6(5-amino-3-bromo-1-(2-methylcyclopropyl)methyl-1,2-dihydropyridin-2-one)

- 2137604-85-2(1,6-Octadiene, 3-(bromomethyl)-3,7-dimethyl-)

- 1017632-25-5(N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-methylpropanamide)

Fornecedores recomendados

Hebei Ganmiao New material Technology Co., LTD

Membro Ouro

CN Fornecedor

A granel

Shanghai Jinhuan Chemical CO., LTD.

Membro Ouro

CN Fornecedor

A granel

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel